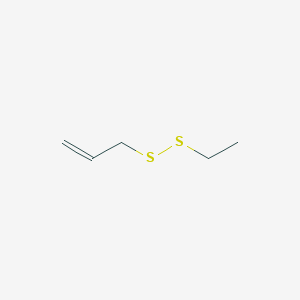

Ethyl allyl disulfide

Description

Significance of Allium Species Organosulfur Compounds in Biomedical Science

The genus Allium, which includes well-known vegetables such as garlic (Allium sativum) and onions (Allium cepa), is a rich source of biologically active organosulfur compounds. itjfs.comresearchgate.net These compounds are largely responsible for the characteristic flavor and aroma of these plants and have been a subject of intense biomedical research due to their potential health benefits. pharmatutor.org For centuries, Allium species have been used in traditional medicine, and modern science has begun to elucidate the mechanisms behind their therapeutic properties. nih.gov

The major active components in these plants include compounds like allicin (B1665233), diallyl disulfide (DADS), diallyl trisulfide (DATS), and S-allyl-cysteine. nih.gov Research has demonstrated that these organosulfur compounds possess a wide array of biological functions, including antioxidant, anti-inflammatory, antimicrobial, and cardiovascular-protective activities. nih.govkoreascience.krmdpi.com For instance, they have been shown to have cancer-preventive effects in animal models and can inhibit the proliferation of cancer cells in vitro. e-jkfn.org The antimicrobial properties of compounds like allicin are effective against a broad spectrum of bacteria, fungi, and other microbes. nih.govkoreascience.kr Furthermore, organosulfur compounds from Allium vegetables may contribute to cardiovascular health by lowering lipid and cholesterol levels and inhibiting platelet aggregation. koreascience.kr The extensive investigation into these compounds provides a crucial framework for studying less common disulfides like ethyl allyl disulfide.

Chemical Classification and Biological Relevance of Unsymmetrical Disulfides

Chemically, disulfides are compounds containing a sulfur-sulfur single bond. They can be classified as symmetrical, where the two organic substituents attached to the sulfur atoms are identical (R-S-S-R), or unsymmetrical, where the substituents are different (R-S-S-R'). This compound, with its ethyl and allyl groups, is a clear example of an unsymmetrical disulfide.

Unsymmetrical disulfides are of significant interest in chemistry and biology. organic-chemistry.orgbac-lac.gc.ca They are fundamental to the structure and function of many proteins and peptides, where disulfide bridges between cysteine residues, forming the unsymmetrical disulfide cystine, are critical for establishing and maintaining the protein's tertiary structure. bac-lac.gc.ca A prominent example is the hormone oxytocin, a cyclic nonapeptide in which a disulfide bond links two cysteine residues. bac-lac.gc.ca

Beyond their structural roles, unsymmetrical disulfides exhibit a range of biological activities. nih.gov Researchers have synthesized and identified various unsymmetrical disulfides that show promise as antimicrobial agents, including against drug-resistant bacteria like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov Some have also been investigated as inhibitors of specific enzymes, highlighting their potential in drug discovery. nih.gov The synthesis of unsymmetrical disulfides can be challenging due to the potential for competing reactions that lead to symmetrical byproducts, making the development of selective synthetic methods an active area of research. organic-chemistry.orgacs.org

Current Research Landscape and Knowledge Gaps for this compound

The current body of scientific knowledge specifically on this compound is limited, especially when compared to its more famous relatives found in garlic, such as diallyl disulfide. While basic chemical and physical properties have been identified, there is a significant gap in the literature regarding its biological activity, natural occurrence, and potential applications.

Some sources provide basic data for this compound, including its chemical formula (C5H10S2) and CAS number (72437-63-9). chemsrc.comthegoodscentscompany.com Its physical properties have been noted, such as a boiling point of approximately 160°C and a flash point of 49°C. chemsrc.com A synthetic route for the compound has also been described, involving precursors like ethyl thiocyanate. chemicalbook.com

However, a key knowledge gap is the near-complete absence of in-depth studies on its biological effects. Unlike the extensive research into the anticancer, antioxidant, and antimicrobial properties of diallyl disulfide and other Allium-derived compounds, this compound has not been the subject of similar investigations. nih.govresearchgate.net Furthermore, its presence in nature is not well-established, with some databases noting it is "not found in nature". thegoodscentscompany.com This contrasts with the known natural origins of many other bioactive disulfides. chemicalbook.comwikipedia.org Consequently, the primary challenge and opportunity for future research lie in exploring the fundamental biological profile of this compound to determine if it shares the therapeutic potential of other organosulfur disulfides or possesses unique properties of its own.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 72437-63-9 |

| Molecular Formula | C5H10S2 |

| Boiling Point | 160ºC |

| Flash Point | 49ºC |

| Synonyms | disulfide, ethyl 2-propen-1-yl; 4,5-dithia-1-heptene |

Data sourced from references chemsrc.comthegoodscentscompany.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(ethyldisulfanyl)prop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10S2/c1-3-5-7-6-4-2/h3H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJLRNCWMAKPXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSSCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70335497 | |

| Record name | Ethyl allyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72437-63-9 | |

| Record name | Ethyl allyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70335497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Asymmetrical Allyl Disulfides

Strategic Approaches for Constructing Unsymmetrical Disulfide Bonds

The formation of a specific, unsymmetrical disulfide bond requires carefully designed strategies to prevent the statistical mixture of products that often results from simpler methods. Key approaches include directed oxidative coupling, thiol-disulfide exchange reactions, and modern catalytic techniques.

Oxidation-Mediated Coupling Strategies

The direct oxidative coupling of two different thiols—in this case, ethanethiol (B150549) and allyl thiol—is the most straightforward conceptual route to ethyl allyl disulfide. However, this approach often yields a mixture of the desired this compound, along with the symmetrical diethyl disulfide and diallyl disulfide. nih.gov The primary challenge lies in controlling the cross-coupling selectivity over homocoupling.

Recent research has focused on developing methods that enhance the formation of the unsymmetrical product. One effective strategy involves the sequential addition of the two different thiols to an oxidizing agent. For instance, using bromodimethylsulfonium bromide allows for the rapid oxidation of the first thiol, which can then selectively react with the second, subsequently added thiol, thus minimizing homo-coupling. rsc.org Another approach employs mild oxidizing agents like sterically hindered o-benzo(imino)-quinones in solvents such as N-methylpyrrolidone. researchgate.net These reagents can promote the coupling of diverse thiols at room temperature, with reported yields of unsymmetrical disulfides reaching up to 81%. researchgate.net Additionally, base-catalyzed aerobic oxidation, using catalysts like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) with oxygen as a green oxidant, has been shown to be a practical and atom-economical method for this transformation under mild conditions. rsc.org

| Oxidizing System/Catalyst | Key Feature | Typical Yields | Reference |

|---|---|---|---|

| Bromodimethylsulfonium bromide | Sequential addition of thiols inhibits homo-coupling. | Method-dependent | rsc.org |

| Sterically hindered o-benzo(imino)-quinones | Mild conditions, effective for various thiol types. | Up to 81% | researchgate.net |

| M₂CO₃ (M=K, Cs) / O₂ | Green, aerobic oxidation with high atom economy. | Good to excellent | rsc.org |

| 1-Chlorobenzotriazole (B28376) (BtCl) | Used as an oxidant for coupling aliphatic and aromatic thiols. | Moderate | pharmatutor.org |

Thiol-Disulfide Exchange Reactions and Derivatization

Thiol-disulfide exchange (TDE) is a versatile and widely used equilibrium-driven process for synthesizing unsymmetrical disulfides. thieme-connect.compnas.org The reaction involves the attack of a thiolate anion on a disulfide bond, leading to the formation of a new disulfide and a new thiolate. pnas.org To synthesize this compound, one could react ethanethiol with diallyl disulfide or, conversely, allyl thiol with diethyl disulfide.

To drive the reaction towards the desired unsymmetrical product, strategies are employed to shift the equilibrium. This can be achieved by using a large excess of one of the starting materials or by removing one of the products from the reaction mixture, for example, through distillation if it is volatile. thieme-connect.compnas.org The process can also be facilitated by redox mediators under electrochemical conditions, which can increase the yield of the target heterodimeric products significantly. chimicatechnoacta.ru In some cases, palladium catalysts (e.g., PdCl₂/DMSO) have been used to effectively promote the thiol exchange with symmetrical disulfides, showing excellent functional group tolerance. researchgate.net

| Reactants | Strategy/Catalyst | Advantage | Reference |

|---|---|---|---|

| Thiol + Symmetrical Disulfide | Using excess of one reactant | Shifts equilibrium towards product. | thieme-connect.com |

| Thiol + Symmetrical Disulfide | Removal of volatile byproducts | Effectively drives the reaction forward. | pnas.org |

| 1-Propanethiol + Phenyl Disulfide | Electrolysis with redox mediator (4-Amino-2,6-diphenylphenol) | High yields (up to 97%) of unsymmetrical products. | chimicatechnoacta.ru |

| Thiol + Symmetrical Disulfide | PdCl₂/DMSO catalytic system | Excellent functional group tolerance. | researchgate.net |

Catalytic Synthesis of Allylic Disulfides

Modern catalytic methods, particularly those involving photoredox catalysis, have opened new avenues for the synthesis of sulfur-containing compounds, including allylic disulfides. acs.orgacs.orgresearchgate.net Visible-light photoredox catalysis can be used for the direct allylic C(sp³)–H thiolation. acs.org This process involves the generation of a thiyl radical from a disulfide, which then acts as a hydrogen atom transfer (HAT) agent. acs.orgresearchgate.net While primarily aimed at creating allyl thioethers (C-S-C), the principles can be adapted for disulfide (C-S-S-C) synthesis by designing more reducible unsymmetrical disulfide reagents. acs.org

These photocatalytic reactions offer the advantage of proceeding under mild conditions and can exhibit high selectivity. d-nb.info For example, flavin-based photocatalytic systems have been developed for the chemoselective aerobic oxidative heterocoupling of two different thiols, enabling the synthesis of unsymmetrical disulfides. nih.gov Such catalytic cycles avoid the harsh reagents and high temperatures associated with some traditional methods, providing a more sustainable and controlled synthetic route. d-nb.info

Innovative Synthetic Techniques for Enhanced Yield and Selectivity

To further refine the synthesis of asymmetrical disulfides like this compound, researchers have turned to innovative technologies and advanced chemical strategies. These include the use of continuous flow reactors and the development of highly selective reaction pathways.

Application of Flow Reactors in Organosulfur Compound Synthesis

Flow chemistry, which involves performing chemical reactions in a continuously flowing stream within a microreactor, offers significant advantages for disulfide synthesis. thieme-connect.comthieme-connect.com This technology provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction rates, higher yields, and improved safety, particularly when dealing with odoriferous or reactive thiols. nih.gov

The synthesis of both symmetrical and unsymmetrical disulfides has been successfully demonstrated in continuous flow reactors. researchgate.netthieme-connect.com For example, using 1-chlorobenzotriazole as an oxidant, a variety of aliphatic and aromatic thiols have been coupled in a flow system to produce disulfides in high yields within a short timeframe. researchgate.netthieme-connect.com Smart flow electrosynthesis has also emerged as a promising and green strategy, where organodisulfides can be synthesized within nonaqueous redox flow batteries, reducing waste from complex workup steps. nih.gov While not always specifically targeting this compound, these studies establish a strong precedent for its efficient and scalable production using flow technology.

Diastereoselective and Chemo-selective Routes to Functionalized Disulfides

Chemoselectivity is paramount in the synthesis of unsymmetrical disulfides, ensuring that the desired S-S bond is formed without unintended reactions at other functional groups within the molecules. beilstein-journals.orgexplorationpub.com Various methods have been developed to achieve this high level of control. For instance, the reaction of S-vinyl phosphorodithioates with thiotosylates has been designed for the convenient and efficient preparation of functionalized unsymmetrical vinyl disulfides under mild conditions. mostwiedzy.plmdpi.com

Other strategies rely on the unique reactivity of specific reagents. N-acyl sulfenamides, prepared via copper-catalyzed S-amidation of thiols, can act as effective S-sulfenylation agents for the synthesis of unsymmetrical disulfides. researchgate.net Furthermore, visible-light-mediated processes, such as the coupling of arenediazonium tetrafluoroborates with carbon disulfide, provide a chemoselective pathway to diaryl disulfides, highlighting the potential of photocatalysis in selective bond formation. beilstein-journals.org For complex molecules like peptides, reagents such as 2,2´-dipyridyl diselenide can be used for the chemoselective deprotection of cysteine residues and subsequent regioselective formation of disulfide bonds, showcasing the high degree of control achievable with modern synthetic tools. nih.gov

Precursor Identification and Optimization for this compound Synthesis

The synthesis of asymmetrical disulfides such as this compound requires careful selection of precursors and optimization of reaction conditions to maximize the yield of the desired product while minimizing the formation of symmetrical byproducts (diethyl disulfide and diallyl disulfide). The methodologies for forming the S-S bond in this compound primarily revolve around the strategic combination of an ethyl-sulfur precursor and an allyl-sulfur precursor.

Several synthetic routes have been developed for the preparation of unsymmetrical disulfides, which can be adapted for this compound. researchgate.netmdpi.com Key strategies include the oxidative cross-coupling of different thiols, nucleophilic substitution reactions involving thiols or thiolates with sulfenyl derivatives, and the reaction of alkyl halides with a sulfur source. rsc.orgresearchgate.net

Precursor Selection: Thiols and Their Derivatives

A common and direct approach involves the reaction between ethanethiol and an allyl sulfenyl derivative or the co-oxidation of ethanethiol and allyl mercaptan. The high reactivity and availability of thiols make them versatile precursors.

One established method is the reaction of a thiol with a sulfenyl chloride. For the synthesis of this compound, this would involve reacting ethanethiol with allyl sulfenyl chloride. The optimization of this method focuses on the controlled, low-temperature addition of the thiol to the sulfenyl chloride solution to prevent unwanted side reactions.

Another approach is the oxidative cross-coupling of two different thiols. mdpi.com Various oxidizing agents can be employed, but achieving high selectivity for the asymmetrical disulfide is a significant challenge due to the competitive formation of symmetrical disulfides.

Table 1: Comparison of Thiol-Based Precursors for Asymmetrical Disulfide Synthesis This table is interactive. You can sort and filter the data.

| Ethyl Precursor | Allyl Precursor | Synthetic Method | Key Optimization Parameters | Common Byproducts |

|---|---|---|---|---|

| Ethanethiol | Allyl Mercaptan | Oxidative Cross-Coupling | Oxidizing agent choice, reaction temperature, molar ratio of thiols | Diethyl Disulfide, Diallyl Disulfide |

| Ethanethiol | Diallyl Disulfide | Thiol-Disulfide Exchange | Catalyst (e.g., base or acid), equilibrium control | Diethyl Disulfide |

| Diethyl Disulfide | Allyl Mercaptan | Thiol-Disulfide Exchange | Catalyst, removal of ethanethiol to shift equilibrium | Diallyl Disulfide |

Precursor Selection: Alkyl Halides

An alternative and widely used strategy involves the reaction of an alkyl halide with a sulfur-transfer reagent. cardiff.ac.uk For this compound, this could involve reacting allyl bromide with a source of ethylthiolate or ethyl bromide with a source of allylthiolate. The use of allyl halides is a common route for introducing the allyl group. pharmatutor.org

A one-pot method for preparing symmetrical disulfides from alkyl halides using sodium thiosulfate (B1220275) pentahydrate in dimethyl sulfoxide (B87167) (DMSO) has been developed. rsc.org This can be adapted for asymmetrical synthesis by first forming an S-alkylthiosulfate (Bunte salt) from one halide and then reacting it with a different thiol. For example, reacting ethyl bromide with sodium thiosulfate would yield S-ethylthiosulfate, which could then be reacted with allyl mercaptan.

Another method involves reacting alkyl halides directly with a disulfide anion source. thieme-connect.com For instance, reacting allyl bromide with a pre-formed solution of sodium ethyl disulfide could yield the target compound. Optimization involves controlling the stoichiometry and reaction temperature to favor the asymmetrical product.

Table 2: Synthesis of Disulfides from Alkyl Halide Precursors This table is interactive. You can sort and filter the data.

| Halide Precursor | Sulfur Source | Catalyst/Reagent | Solvent | Reported Yields (General) | Reference |

|---|---|---|---|---|---|

| Allyl Bromide | Sodium Ethanethiolate | Phase Transfer Catalyst | Biphasic (e.g., Hexane (B92381)/Water) | Good | cardiff.ac.uk |

| Ethyl Bromide | Thiourea / CCl₄ | Triethylamine | Glycerol | 88-95% | researchgate.net |

| Allyl Bromide | Na₂S₂O₃·5H₂O | None | DMSO | N/A for asymmetrical | rsc.org |

Optimization of Reaction Conditions

The successful synthesis of this compound is highly dependent on the optimization of various reaction parameters.

Solvent: The choice of solvent can significantly influence reaction rates and selectivity. For instance, in reactions involving alkyl halides, polar aprotic solvents like DMSO or DMF are often effective. rsc.orggoogle.com In some phase-transfer catalyzed reactions, a biphasic system of water and an organic solvent like hexane or ethanol (B145695) is used. cardiff.ac.uk

Catalyst: Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), are crucial for reactions between water-soluble and organic-soluble reactants, for example, in the reaction of an alkyl halide with aqueous sodium disulfide. cardiff.ac.ukgoogle.com For oxidative coupling reactions, iodine or photoredox catalysts have been employed. mdpi.com

Temperature: Temperature control is critical for managing selectivity. Nucleophilic substitution reactions are often conducted at low temperatures to control exothemicity and reduce side reactions. Conversely, some methods require heating or reflux to proceed at a reasonable rate. rsc.org

Stoichiometry and Addition Order: In multi-component reactions, the molar ratio of the precursors and the order in which they are added can dictate the product distribution. For instance, when reacting two different thiols, a slow addition of one thiol to a mixture of the other thiol and the oxidizing agent can sometimes favor the formation of the unsymmetrical disulfide.

A specific study on the addition of thiols to allene (B1206475) under UV irradiation demonstrated the formation of ethyl allyl sulfide (B99878) as a monoadduct. cdnsciencepub.com In this research, the reaction of ethanethiol with allene yielded a mixture containing the target ethyl allyl sulfide. This highlights an alternative precursor strategy where the allyl group is formed in situ. Optimization of this particular reaction involves controlling the irradiation time and the molar ratio of ethanethiol to allene to maximize the yield of the monoadduct and prevent further addition to form diadducts. cdnsciencepub.com

Metabolic Transformations and Pharmacokinetic Profiling of Allyl Disulfides

Elucidation of In Vivo Metabolic Pathways

The in vivo metabolism of allyl disulfides is a multi-step process involving several key enzymatic pathways. These transformations begin almost immediately upon absorption and are crucial for the detoxification and elimination of these compounds. Studies on analogous compounds such as diallyl disulfide (DADS) and allyl methyl disulfide (AMDS) provide a framework for understanding the likely metabolic fate of ethyl allyl disulfide. The primary pathways include reductive cleavage of the disulfide bond, S-methylation, subsequent oxidation, and conjugation with glutathione (B108866).

The initial and pivotal step in the metabolism of allyl disulfides is the reductive cleavage of the sulfur-sulfur bond. libretexts.org This reaction is a form of thiol-disulfide exchange, often mediated by endogenous thiols, most notably glutathione (GSH), which is present in high concentrations within cells. libretexts.org This process breaks the disulfide bridge, resulting in the formation of corresponding thiol metabolites. nih.gov For instance, studies on allyl methyl disulfide (AMDS) show it is first reduced to allyl mercaptan (AM). nih.gov Similarly, diallyl disulfide (DADS) is metabolized to allyl mercaptan (AM). researchgate.netresearchgate.netlongdom.org This conversion is rapid, transforming the parent disulfide into a more reactive thiol intermediate that can then enter other metabolic pathways. nih.gov The process is essentially a nucleophilic attack by a biological thiol on one of the sulfur atoms of the disulfide bond. researchgate.net

Following the formation of allyl mercaptan, a significant subsequent metabolic step is S-methylation. This reaction involves the enzymatic addition of a methyl group to the sulfur atom of the thiol. Research indicates that allyl mercaptan (AM) is methylated to form allyl methyl sulfide (B99878) (AMS). nih.govresearchgate.net This biotransformation is catalyzed by methyltransferases, utilizing S-adenosylmethionine (SAM) as the primary methyl group donor. nih.gov The formation of AMS is a key step, as this methylated sulfide becomes the substrate for further oxidative reactions. nih.govresearchgate.net AMS has been identified as the most abundant organosulfur compound detected in human breath shortly after the ingestion of garlic, indicating that this methylation pathway is highly active in vivo. longdom.org

Once formed, methylated sulfides like allyl methyl sulfide (AMS) undergo oxidative biotransformation. nih.govresearchgate.net This process involves the addition of oxygen atoms to the sulfur atom, leading to the formation of allyl methyl sulfoxide (B87167) (AMSO) and subsequently allyl methyl sulfone (AMSO2). nih.govresearchgate.netresearchgate.net These oxidation reactions are generally catalyzed by microsomal enzymes, including cytochrome P450 (CYP) isoforms and flavin-containing monooxygenases (FMOs). researchgate.netnih.gov The conversion of sulfides to sulfoxides and then to sulfones increases the polarity and water solubility of the metabolites, which facilitates their excretion from the body. researchgate.netmdpi.comorganic-chemistry.org AMSO and AMSO2 have been identified as major and persistent in vivo metabolites of diallyl disulfide in rats, detected in plasma, liver, stomach, and urine. researchgate.net

Glutathione conjugation represents a major detoxification pathway for a wide range of xenobiotic compounds, and allyl disulfides are no exception. tandfonline.comyoutube.comresearchgate.net This pathway, known as the mercapturic acid pathway, begins with the enzymatic conjugation of the electrophilic compound (or its metabolite) with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs). nih.govresearchgate.net The resulting glutathione S-conjugate is then sequentially metabolized. nih.gov The glutamate (B1630785) and glycine (B1666218) residues are cleaved by enzymes like γ-glutamyltransferase and dipeptidases, leaving a cysteine S-conjugate. tandfonline.comnih.gov This cysteine conjugate is then N-acetylated by N-acetyltransferase to form a mercapturic acid (an N-acetylcysteine S-conjugate), which is a polar, water-soluble compound readily excreted in the urine. tandfonline.comnih.govresearchgate.net Studies have identified allylglutathione sulphide (AGS) as a metabolite of DADS, confirming the involvement of this pathway. researchgate.net Furthermore, the metabolism of diallyl sulfide has been shown to produce multiple glutathione conjugates in rats. spandidos-publications.com

Pharmacokinetic Disposition and Tissue Distribution Analysis

The pharmacokinetic profile of allyl disulfides is characterized by rapid metabolism and distribution. After administration, the parent compounds are often quickly cleared from the plasma, while their metabolites can be more persistent and widely distributed throughout the body. nih.govresearchgate.net

The distribution of a drug or metabolite into various tissues depends on factors like blood perfusion, tissue binding, and the compound's physicochemical properties, such as its lipid solubility. msdmanuals.com For allyl disulfides, studies on related compounds provide insight into their disposition. Following oral administration of DADS to mice, the primary metabolites, allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2), were detected in the liver, stomach, plasma, and urine. researchgate.net The highest concentration of these metabolites was observed 48-72 hours after administration, with AMSO2 being the most abundant and persistent. researchgate.net In an isolated perfused rat liver model, DADS metabolites were found primarily within the liver tissue itself, with smaller quantities detected in the bile and perfusion medium. researchgate.net Similarly, studies on allyl-isothiocyanate, another organosulfur compound, showed that its metabolites are distributed to most organs and tissues. plos.org

Pharmacokinetic parameters quantify the absorption, distribution, and elimination of these compounds. For example, the half-life of allyl methyl disulfide (AMDS) in rat erythrocytes is very short, at approximately 6.3 minutes. nih.gov However, its key metabolites, AMSO and AMSO2, exhibit much longer half-lives in vivo, around 18.17 and 17.50 hours, respectively, along with large area-under-the-curve (AUC) values, indicating significant systemic exposure to these metabolites. nih.gov In the isolated perfused rat liver, DADS also showed a short half-life of 6.09 minutes. researchgate.net

Table 1: Pharmacokinetic Parameters of Allyl Disulfides and Metabolites

| Compound/Metabolite | Model | Parameter | Value | Reference |

|---|---|---|---|---|

| Allyl Methyl Disulfide (AMDS) | Rat Erythrocytes | Half-life (t½) | 6.285 ± 0.014 min | nih.gov |

| Allyl Methyl Sulfoxide (AMSO) | Rat (in vivo) | Half-life (t½) | 18.17 h | nih.gov |

| Allyl Methyl Sulfone (AMSO2) | Rat (in vivo) | Half-life (t½) | 17.50 h | nih.gov |

| Diallyl Disulfide (DADS) | Isolated Perfused Rat Liver | Half-life (t½) | 6.09 min | researchgate.net |

| Diallyl Disulfide (DADS) | Isolated Perfused Rat Liver | Clearance | 34.22 ml/min | researchgate.net |

Systemic Bioavailability Assessment and Modulating Factors

Systemic bioavailability refers to the fraction of an administered dose of an unchanged drug that reaches the systemic circulation. For many orally administered organosulfur compounds from garlic, bioavailability can be limited due to their high reactivity and extensive first-pass metabolism in the liver. mdpi.com These compounds are often unstable and are rapidly transformed into various metabolites before they can reach systemic circulation in their original form. mdpi.com

Several factors can modulate the bioavailability of these compounds. The chemical form of the compound, the presence of other dietary components, and the formulation of the product can all influence absorption and metabolism. For instance, the bioavailability of S-allylcysteine in rats is high (over 87%), whereas other compounds are less readily absorbed or more rapidly metabolized. spandidos-publications.com

Advanced drug delivery technologies are being explored to overcome the challenges of low stability and bioavailability. Encapsulation techniques, such as creating nanoparticle or liposomal formulations, have been shown to significantly enhance the bioavailability and prolong the systemic circulation time of related compounds like diallyl trisulfide (DATS). longdom.org For example, a long-circulating liposomal formulation of DATS was found to significantly increase its residence time in the blood and improve bioavailability in rabbits. longdom.org Similarly, polybutylcyanoacrylate (PBCA) nanoparticles of DATS enhanced its bioavailability and liver-targeting efficiency. longdom.org These formulation strategies protect the active compound from rapid degradation and metabolism, thereby increasing its chances of reaching target tissues.

Influence of Gastrointestinal Milieu on Compound Stability and Absorption

The stability and absorption of allyl disulfides in the gastrointestinal (GI) tract are critical determinants of their bioavailability. The acidic environment of the stomach and the enzymatic conditions of the intestines play a significant role in the initial transformation of these compounds.

Precursors to allyl disulfides, such as allicin (B1665233), are known to be highly unstable in the acidic milieu of the stomach. This instability leads to the rapid decomposition of allicin into various oil-soluble organosulfur compounds, including diallyl disulfide. It is plausible that this compound would exhibit similar characteristics, undergoing some degree of transformation in the stomach.

Upon reaching the intestines, organosulfur compounds appear to be metabolized, in part, by the gut microbiota. For instance, garlic-derived compounds can interact with proteins in the diet, such as cystine, leading to the formation of S-allylmercaptocysteine. While direct evidence for this compound is lacking, it is reasonable to infer that it would also be subject to metabolic processes within the intestinal tract, influencing its absorption. Studies on related compounds suggest that after ingestion, allyl disulfides are absorbed from the gastrointestinal tract.

Research on diallyl disulfide has shown that it can attenuate gastric mucosal injury induced by ethanol (B145695) in rats, suggesting a direct interaction with the gastric tissues. This protective effect is attributed to its antioxidant and anti-inflammatory properties.

Identification and Quantification of Bioavailability Biomarkers

Identifying and quantifying biomarkers of bioavailability is essential for understanding the extent to which an administered compound reaches systemic circulation and is available to exert its effects. For allyl disulfides, this typically involves the detection and measurement of their metabolites in biological fluids such as plasma and urine.

Following oral administration of related allyl disulfides like diallyl disulfide and allyl methyl disulfide in rats, several metabolites have been identified in plasma, liver, and urine. researchgate.netnih.gov These findings suggest a common metabolic pathway for allyl disulfides. The initial step is believed to be the reduction of the disulfide bond to form allyl mercaptan. This is followed by methylation to yield allyl methyl sulfide (AMS). Subsequent oxidation of AMS leads to the formation of allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2). researchgate.netnih.govnih.govresearchgate.net

Therefore, the primary urinary and plasma biomarkers for assessing the bioavailability of this compound would likely be its metabolic products. A proposed metabolic pathway, extrapolated from studies on DADS and AMDS, is presented below.

Table 1: Proposed Metabolic Pathway of this compound and Potential Biomarkers

| Precursor Compound | Initial Metabolite | Secondary Metabolites | Potential Biomarkers |

|---|---|---|---|

| This compound | Allyl mercaptan, Ethyl mercaptan | Allyl methyl sulfide (AMS), Allyl methyl sulfoxide (AMSO), Allyl methyl sulfone (AMSO2) | AMS, AMSO, AMSO2 in urine and plasma |

Pharmacokinetic studies on allyl methyl disulfide in rats have provided valuable data on the half-life of the parent compound and its metabolites. nih.gov While these values are specific to AMDS, they offer an insight into the potential pharmacokinetic profile of this compound.

Table 2: Pharmacokinetic Parameters of Allyl Methyl Disulfide (AMDS) and its Metabolites in Rats

| Compound | Half-life (t½) in Erythrocytes | In Vivo Half-life (t½) of Metabolites |

|---|---|---|

| AMDS | 6.285 ± 0.014 min | - |

| AMSO | - | 18.17 h |

| AMSO2 | - | 17.50 h |

Data extrapolated from studies on Allyl Methyl Disulfide (AMDS) in rats. nih.gov

The detection of metabolites like allyl methyl sulfoxide (AMSO) and allyl methyl sulfone (AMSO2) in urine serves as a reliable indicator of the absorption and systemic metabolism of the parent allyl disulfide compound. nih.gov In studies with diallyl disulfide, these two metabolites were found to be significantly excreted in urine, with their highest levels detected 48-72 hours after administration. researchgate.netnih.gov This suggests that monitoring urinary levels of AMSO and AMSO2 could be a viable strategy for quantifying the bioavailability of this compound.

Based on a comprehensive review of scientific literature, there is a notable lack of specific research data available for the chemical compound "this compound" in the context of the biological activities outlined in your request. The vast majority of published studies focus on the closely related and more widely researched organosulfur compound, Diallyl disulfide (DADS) , which is a principal component of garlic.

Therefore, it is not possible to generate a scientifically accurate article that focuses solely on this compound as per the provided detailed outline. The research findings detailed in academic and scientific sources are consistently attributed to Diallyl disulfide and other allyl sulfides, not this compound.

We are committed to providing accurate and well-sourced information. Proceeding with the requested article on "this compound" would not be possible without speculating or misattributing findings from other compounds, which we must avoid.

Should you be interested in the biological activities of Diallyl disulfide (DADS) , a wealth of information is available, and an article based on your outline could be generated for that specific compound.

Biological Activities and Pharmacological Potential of Allyl Disulfides

Antioxidant and Anti-inflammatory Properties

Regulation of Intracellular Redox Homeostasis and Reactive Oxygen Species Production

Allyl disulfides play a crucial role in modulating the intracellular redox environment. Their interaction with reactive oxygen species (ROS) is complex, sometimes acting as antioxidants and other times as pro-oxidants, a duality that can be harnessed for therapeutic effects, particularly in cancer cells.

Diallyl disulfide (DADS) has demonstrated the ability to decrease ROS production under certain conditions. For instance, in a model of ethyl carbamate-induced cytotoxicity, pretreatment with DADS at concentrations of 20 or 40 μM was shown to decrease ROS production in HepG2 cells compared to cells exposed to the toxic agent alone. acs.org However, the antioxidant activity of allyl disulfides varies depending on the specific ROS. Studies have shown that diallyl disulfide does not react with the superoxide (B77818) radical but is an effective scavenger of hydroxyl radicals. nih.govresearchgate.net It also functions as a terminator of lipid peroxidation, preventing damage to cellular membranes. nih.govresearchgate.net

Conversely, allyl disulfides can also induce ROS production, which can be a mechanism for inducing apoptosis in cancer cells. researchgate.net In human A549 lung cancer cells, DADS treatment led to a significant increase in intracellular ROS within 30 minutes, suggesting that ROS generation is an early event in DADS-induced apoptosis. nih.gov This pro-oxidant effect can be attributed to the chemical reactions these compounds undergo within the cell. Allyl sulfides can react with intracellular thiols like glutathione (B108866) (GSH), leading to the generation of ROS such as superoxide anion and hydrogen peroxide. researchgate.net This capacity to induce oxidative stress is considered a key part of their anti-cancer mechanism. researchgate.netnih.gov

Table 1: Effects of Diallyl Disulfide (DADS) on ROS Production

| Cell Line | Condition | DADS Concentration | Effect on ROS | Reference |

|---|---|---|---|---|

| HepG2 | Ethyl carbamate-induced cytotoxicity | 20 or 40 μM | Decrease | acs.org |

| A549 (Lung Cancer) | DADS treatment | Not specified | Increase | nih.gov |

Suppression of Pro-inflammatory Mediators and Cytokines

Allyl disulfides exhibit significant anti-inflammatory properties by inhibiting the production of key pro-inflammatory molecules. Research has primarily focused on diallyl disulfide (DADS) and its effects on inflammatory pathways in various cell types.

In lipopolysaccharide (LPS)-stimulated BV2 microglia, a cell line used to model neuroinflammation, pretreatment with DADS significantly inhibited the excessive production of nitric oxide (NO) and prostaglandin (B15479496) E₂ (PGE₂) in a dose-dependent manner. nih.gov This inhibition was linked to the downregulation of the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for their synthesis. nih.gov Furthermore, DADS attenuated the production of pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), by suppressing their mRNA expression. nih.gov Similar inhibitory effects on NO and PGE2 production were observed in LPS-induced RAW 264.7 macrophage cells. semanticscholar.org

The mechanism underlying these effects often involves the inhibition of major inflammatory signaling pathways. Studies have shown that DADS can suppress the activation of nuclear factor-kappaB (NF-κB), a central regulator of inflammatory gene expression. nih.govnih.govnih.gov By preventing the activation of NF-κB and other pathways like the mitogen-activated protein kinase (MAPK) pathway, DADS effectively dampens the inflammatory response. nih.gov This has been demonstrated in models of acute lung injury, where related compounds suppressed the release of TNF-α, IL-1β, and IL-6. frontiersin.org

Table 2: Inhibition of Pro-inflammatory Mediators by Diallyl Disulfide (DADS)

| Cell Line/Model | Inflammatory Stimulus | Mediator/Cytokine Inhibited | Mechanism | Reference |

|---|---|---|---|---|

| BV2 Microglia | LPS | NO, PGE₂, IL-1β, TNF-α | Downregulation of iNOS, COX-2; Inhibition of NF-κB, Akt, MAPK | nih.gov |

| RAW 264.7 Macrophages | LPS | NO, PGE₂ | Inhibition of iNOS, COX-2 | semanticscholar.org |

Neuroprotective Applications and Mechanisms

Organosulfur compounds, including allyl disulfides, have shown promise as neuroprotective agents in various models of neurological disease and injury. nih.govlktlabs.com Their mechanisms of action are multifaceted, involving anti-inflammatory, antioxidant, and anti-apoptotic pathways.

In a rat model of transient focal cerebral ischemia, diallyl sulfide (B99878) (DAS) demonstrated neuroprotective effects by reducing infarct volume and improving neurological scores. nih.gov The underlying mechanism was linked to its anti-apoptotic properties, specifically by increasing the expression of the anti-apoptotic protein Bcl-2 and reducing the expression of the pro-apoptotic protein caspase-3. nih.gov The anti-inflammatory activity of DADS in microglial cells, as previously described, also contributes to its neuroprotective potential, as neuroinflammation is a key factor in many neurodegenerative diseases. nih.gov

Furthermore, research into neuropathic pain has shown that DADS can provide relief, possibly through the activation of the H2S-BDNF-Nrf2 signaling pathway. semanticscholar.org Other related sulfur compounds, such as S-allyl-L-cysteine (SAC), have been shown to protect against endoplasmic reticulum (ER) stress-induced neurotoxicity, a process implicated in conditions like Alzheimer's and Parkinson's disease. scienceopen.comalfa-chemistry.com SAC and its derivatives have also been found to reduce the production of amyloid-β peptide and protect dopaminergic neurons in experimental models. scienceopen.comalfa-chemistry.com

Antiparasitic and Antiviral Activities

Allyl disulfides and related compounds from garlic have been traditionally recognized for their antimicrobial properties, and modern research has begun to validate their antiparasitic and antiviral activities. lktlabs.comnih.gov

In vitro studies have demonstrated the efficacy of garlic-derived compounds against several protozoan parasites. Diallyl trisulfide (DATS), a closely related compound, showed potent activity against various species of Trypanosoma, as well as Entamoeba histolytica and Giardia lamblia. nih.gov Allicin (B1665233), a precursor to allyl disulfides, has shown high anti-giardial activity by interacting with thiol groups in the parasite's proteins and inhibiting cysteine proteases. nih.govresearchgate.net However, in one study, diallyl disulfide itself was found to have no direct virucidal activity against a panel of viruses including herpes simplex virus and parainfluenza virus, whereas compounds like ajoene (B124975) and allicin were effective. icantbelieveitsnotadrug.com

The evidence for direct antiviral activity of diallyl disulfide is limited. icantbelieveitsnotadrug.com While some studies suggest that allyl sulfides, in general, may possess antiviral effects, this is often attributed to other garlic compounds like allicin. caringsunshine.com However, DATS has shown antiviral activity against the H9N2 avian influenza virus, where it reduced viral loads and decreased the expression of inflammatory cytokines in infected cells and mice. researchgate.net

Lipid Metabolism Regulation and Anti-Adipogenic Effects

Allyl disulfides have emerged as potential regulators of lipid metabolism, with beneficial effects observed in models of hypercholesterolemia and non-alcoholic steatohepatitis (NASH). lktlabs.com

In HepG2 cells, a human liver cell line, DADS was found to improve lipid metabolism by attenuating the expression of PCSK9 and SREBP2, key regulators of cholesterol homeostasis. nih.gov This led to an upregulation of the low-density lipoprotein receptor (LDLR), which is crucial for clearing LDL cholesterol from the circulation. nih.gov

Animal studies have further substantiated these findings. In mouse models of NASH induced by either a methionine- and choline-deficient (MCD) diet or a high-fat diet (HFD), DADS treatment attenuated liver damage, reduced liver triglyceride and total cholesterol levels, and suppressed hepatic inflammation. nih.gov The mechanism involved the regulation of key transcription factors in lipid metabolism, such as the sterol regulatory element-binding transcription factor 1 (SREBP-1). nih.gov Diallyl sulfide has also been shown to inhibit fat accumulation in 3T3-L1 adipocytes by downregulating the expression of genes involved in adipogenesis. researchgate.net Another related compound, diallyl trisulfide (DATS), has been shown to improve lipid metabolism and reduce inflammatory responses in obese pregnant mice. mdpi.com

Impact on Endogenous Sulfur Metabolism and Gasotransmitter Pathways (e.g., Hydrogen Sulfide)

Allyl disulfides are known to interact with and influence endogenous sulfur metabolism, including pathways related to the gasotransmitter hydrogen sulfide (H₂S). H₂S is a signaling molecule with roles in cardiovascular protection, inflammation, and neurotransmission. researchgate.net

Garlic-derived polysulfides, such as diallyl disulfide (DADS) and diallyl trisulfide (DATS), are recognized as H₂S donors. researchgate.netnih.gov They are thought to release H₂S through interaction with biological thiols like glutathione (GSH). nih.govresearchgate.net The reaction involves a thiol-disulfide exchange, leading to the formation of an allyl perthiol intermediate that subsequently releases H₂S. researchgate.netnih.gov Studies suggest that DATS is a much faster and more efficient H₂S donor than DADS. researchgate.net

This H₂S-donating property is believed to mediate some of the biological effects of allyl disulfides. For example, the protective effects of DATS against ethanol-induced oxidative stress and apoptosis were abolished when H₂S production was blocked, indicating a direct role for the gasotransmitter. nih.gov In the kidney, both DADS and DATS were found to increase the total sulfane sulfur level and the activity of cystathionine (B15957) γ-lyase (CSE), an enzyme involved in endogenous H₂S production. nih.govresearchgate.net By serving as a source of sulfane sulfur, DADS can activate anaerobic sulfur metabolism, which has implications for detoxification and cellular signaling. researchgate.net

Mechanistic Insights into Ethyl Allyl Disulfide: An Analysis of Available Research

Despite a comprehensive search of scientific literature, no specific research findings were identified for the chemical compound "this compound" in the context of the requested molecular and cellular investigations. The following sections detail the areas where information was sought and the lack of available data.

Mechanistic Investigations at the Molecular and Cellular Levels

Deciphering Signaling Pathway Modulation

Interference with STAT3 Pathway Activity:There is a lack of information regarding any potential interference of this compound with the STAT3 pathway, a key player in cytokine signaling and cell proliferation.

Similarly, no research was found detailing the interaction of this compound with the machinery that governs cell cycle progression and programmed cell death (apoptosis). The specific influence of this compound on cell cycle regulatory proteins (such as cyclins and cyclin-dependent kinases) and components of the apoptotic cascade (like caspases and Bcl-2 family proteins) remains uninvestigated in the available scientific literature.

Crosstalk with Cell Cycle Regulatory Proteins and Apoptotic Machinery

Induction of Caspase Activation and Mitochondrial Cytochrome c Release

The apoptotic process initiated by allyl sulfides involves the intrinsic or mitochondrial pathway, a key feature of which is the release of signaling molecules from the mitochondria into the cytosol. mdpi.com Research on DADS demonstrates that it induces the release of cytochrome c from the mitochondria into the cytoplasm in several cell lines. acs.org This event is critical, as cytosolic cytochrome c participates in the formation of the apoptosome, a protein complex that activates initiator caspases. embopress.orgresearchgate.net

The release of cytochrome c is considered an early event in the apoptotic cascade, occurring upstream of the activation of effector caspases. embopress.orgnih.gov Following cytochrome c release, DADS has been shown to trigger the activation of caspase-3, a key executioner caspase. nih.govnih.gov The activation of caspase-3 from its pro-enzyme form leads to the cleavage of critical cellular substrates, including poly(ADP-ribose) polymerase (PARP), which ultimately results in the characteristic morphological and biochemical hallmarks of apoptosis. nih.gov Studies have confirmed that DADS-induced apoptosis is associated with the activation of caspase-3 and the subsequent degradation of PARP. nih.govnih.gov

Regulation of Bcl-2 Family Proteins (e.g., Bax, Bcl-xL)

The release of cytochrome c from the mitochondria is tightly regulated by the Bcl-2 family of proteins, which consists of both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The ratio between these opposing factions determines the cell's susceptibility to apoptotic stimuli. frontiersin.org

Studies on DADS show that it effectively modulates this balance to favor apoptosis. Treatment with DADS has been observed to upregulate the expression of the pro-apoptotic protein Bax while simultaneously down-regulating the expression of the anti-apoptotic protein Bcl-2. nih.govnih.govbibliomed.org This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane integrity, facilitating the release of cytochrome c and committing the cell to apoptosis. bibliomed.org This alteration of the Bax/Bcl-2 ratio is a crucial mechanism by which allyl sulfides exert their pro-apoptotic effects. bibliomed.org

Disruption of Cell Cycle Progression (G1/S, G2/M Phase Arrest)

In addition to inducing apoptosis, allyl sulfides can interfere with the normal progression of the cell cycle, preventing cancer cells from proliferating. These compounds have been shown to cause cell cycle arrest at specific checkpoints, most notably the G2/M phase. scispace.com

Diallyl disulfide (DADS) and diallyl trisulfide (DATS) have been reported to induce a significant accumulation of cells in the G2/M phase of the cell cycle in various cancer cell lines, including colon and prostate cancer cells. nih.govoup.com This arrest prevents cells from entering mitosis, thereby inhibiting cell division. The mechanism can involve the modulation of key regulatory proteins, such as Cdc25C. oup.com In some instances, allyl sulfides have also been found to cause arrest at the G1/S checkpoint, preventing the initiation of DNA synthesis. acs.orgscispace.com The ability to halt cell cycle progression is a significant component of the anti-proliferative activity of these compounds. bibliomed.org

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| Diallyl disulfide (DADS) | Human Osteosarcoma (MG-63) | G2/M Phase Arrest | nih.gov |

| Diallyl disulfide (DADS) | Human Gastric Adenocarcinoma (AGS) | Sub-G1 Increase (Apoptosis) | nih.gov |

| Ethyl acetate (B1210297) fraction of garlic (containing S-allylthiocysteine) | Human Breast Cancer (MCF7) & Hepatocellular Carcinoma (HepG2) | G2/M Phase Arrest | bibliomed.org |

| Alkenyl trisulfides | Human Colon Cancer (HT-29) | G2/M Phase Arrest | oup.com |

| Diallyl disulfide (DADS) | Human Esophageal Squamous Cell Carcinoma | Increase in G2/M phase, decrease in G1 phase | acs.org |

Enzymatic Interactions and Activity Modulation

Allyl sulfides interact with and modulate a variety of enzymes involved in xenobiotic metabolism and detoxification. These interactions can enhance the clearance of carcinogens and protect cells from chemical insults.

Induction of Glutathione (B108866) S-Transferases (GSTs) and Other Phase II Detoxification Enzymes

Phase II detoxification enzymes play a crucial role in protecting the body by conjugating and facilitating the excretion of toxic compounds and carcinogens. upol.cz A key mechanism of chemoprevention by allyl sulfides is the induction of these enzymes. core.ac.uk Glutathione S-Transferases (GSTs) are a major family of Phase II enzymes that catalyze the conjugation of electrophilic compounds with glutathione. core.ac.ukijbs.com

Research shows that diallyl disulfide (DADS) and diallyl trisulfide (DATS) are effective inducers of GSTs. nih.govcapes.gov.br Studies in rats have demonstrated that administration of DADS and DATS significantly increases the activity of GSTs, as well as other Phase II enzymes like quinone reductase. nih.govresearchgate.net The potency of induction appears to correlate with the number of sulfur atoms in the molecule, with DATS being a more potent inducer than DADS. core.ac.uknih.gov This upregulation of the cellular detoxification system enhances the clearance of potentially harmful substances. core.ac.uk

Inhibition of Cytochrome P450 Enzymes, Particularly CYP2E1

Cytochrome P450 (CYP) enzymes are Phase I enzymes that can metabolically activate certain pro-carcinogens into their ultimate toxic forms. koreascience.kr Inhibition of specific CYP isozymes is another important chemopreventive strategy. Allyl sulfides, including diallyl sulfide (B99878) (DAS) and diallyl disulfide (DADS), are recognized as inhibitors of CYP enzymes, particularly CYP2E1. nih.govscientificlabs.co.uknih.gov

CYP2E1 is responsible for the metabolic activation of numerous xenobiotics, including ethanol (B145695) and some components of tobacco smoke. nih.gov DAS is known to be a competitive inhibitor of CYP2E1. nih.govscbt.com The inhibitory action of these allyl sulfides can prevent the conversion of pro-carcinogens into active carcinogens, thereby blocking the initiation of cancer. thermofisher.com The modulation of CYP enzyme activity is dependent on the specific structure of the allyl sulfide. koreascience.kr

| Compound | Enzyme Family | Specific Enzyme | Effect | Reference |

|---|---|---|---|---|

| Diallyl disulfide (DADS) | Phase II | Glutathione S-Transferase (GST) | Induction | nih.govcapes.gov.br |

| Diallyl trisulfide (DATS) | Phase II | Glutathione S-Transferase (GST) | Strong Induction | nih.gov |

| Diallyl sulfide (DAS) | Phase I | CYP2E1 | Inhibition | nih.govnih.gov |

| Diallyl disulfide (DADS) | Phase I | CYP2E1 | Inhibition | researchgate.net |

| Diallyl trisulfide (DATS) | - | Aldehyde Dehydrogenase (ALDH) | Inhibition | nih.gov |

Influence on Aldehyde Dehydrogenase (ALDH) Activity

Aldehyde dehydrogenases (ALDHs) are a group of enzymes responsible for oxidizing aldehydes to their corresponding carboxylic acids. oup.combibliotekanauki.pl This function is critical for detoxifying both endogenous and exogenous aldehydes, including acetaldehyde (B116499) derived from ethanol metabolism. nih.gov The active site of ALDH contains a key cysteine residue, making it sensitive to redox modifications. nih.gov

Studies investigating the effect of sulfur compounds on ALDH have shown that the enzyme's activity can be inhibited. Specifically, garlic-derived diallyl trisulfide (DATS) was found to inhibit ALDH activity both in vitro and in vivo in rat liver. nih.govnih.gov The proposed mechanism involves the modification of the enzyme by sulfane sulfur species, leading to a reversible inhibition of its catalytic function. bibliotekanauki.plnih.gov While DADS did not show a significant effect in one study, the related trisulfide DATS was an effective inhibitor, suggesting that the polysulfide linkage is important for this activity. nih.gov

Structure Activity Relationship Sar Studies for Disulfides

Contribution of Allyl Moiety Presence and Position to Bioactivity

The allyl group (CH₂=CH-CH₂) is a recurring motif in many bioactive organosulfur compounds derived from Allium species, such as garlic and onions, and its presence is fundamental to their pharmacological effects. acs.orgnih.gov Research consistently demonstrates that allyl-containing disulfides exhibit significantly greater bioactivity compared to their saturated alkyl analogs. nih.govresearchgate.net

Studies comparing the antimicrobial effects of diallyl disulfide (DADS) and its saturated counterpart, dipropyl disulfide (DPDS), found that DADS showed potent activity against various bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. nih.gov In contrast, DPDS from leek essential oil was devoid of any antimicrobial activity, suggesting the allyl group is indispensable for this effect. nih.govresearchgate.net Similarly, in studies on the induction of phase II detoxification enzymes, a key mechanism in cancer prevention, diallyl disulfide was a potent inducer, whereas dipropyl disulfide showed little to no effect. nih.gov

Further research has underscored the importance of both the allyl groups and the disulfide linkage for bioactivity. researchgate.net In comparative studies, diallyl disulfide was more effective at inhibiting the growth of human colon tumor cells than related compounds like S-allyl cysteine, allyl chloride, and dipropyl disulfide. researchgate.net This highlights that the combination of the allyl moiety and the disulfide bridge is critical for exerting a potent biological response. agr.hr The bioactivity of Allium compounds is largely attributed to these allyl derivatives. sci-hub.se While the allyl group is often crucial, some research has shown that other substitutions, such as a p-hydroxyphenyl group, can sometimes replace the allyl moiety while maintaining strong biological activity, indicating that other structural features can also fulfill the necessary electronic or steric requirements for interaction with biological targets.

| Compound | Structure | Key Bioactivity | Source |

|---|---|---|---|

| Diallyl Disulfide (DADS) | Allyl-S-S-Allyl | Potent antimicrobial activity; Strong inducer of phase II enzymes. | nih.govnih.gov |

| Dipropyl Disulfide (DPDS) | Propyl-S-S-Propyl | No antimicrobial activity; Little to no induction of phase II enzymes. | nih.govnih.gov |

| Dipropenyl Disulfide | Propenyl-S-S-Propenyl | Active inducer of phase II enzymes, but less potent than DADS. | nih.gov |

Influence of Disulfide Chain Length and Degree of Saturation on Pharmacological Effects

The number of sulfur atoms in the polysulfide chain and the degree of saturation of the attached hydrocarbon groups are critical determinants of pharmacological activity. An increase in the length of the polysulfide chain often correlates with enhanced bioactivity.

Comparative studies have consistently shown that diallyl trisulfide (DATS), with three sulfur atoms, is a more potent agent than diallyl disulfide (DADS). nih.govxjtu.edu.cn For instance, DATS demonstrates stronger antifungal, insecticidal, and anticancer activities than DADS. mdpi.comresearchgate.net In antifungal assays against wood-rotting fungi, the half-maximal inhibitory concentration (IC₅₀) for DATS was significantly lower than that for DADS, indicating greater potency. mdpi.com Likewise, DATS was found to be a more potent inducer of phase II detoxification enzymes than DADS. nih.gov The bioactivity tends to decrease with fewer sulfur atoms; diallyl sulfide (B99878) (DAS), a monosulfide, is generally a weak inducer of these enzymes compared to its di- and trisulfide counterparts. nih.govresearchgate.net

The degree of saturation of the side chains also plays a pivotal role. As established, the unsaturated allyl group confers higher bioactivity than the saturated propyl group. researchgate.net The essential oil of garlic, rich in unsaturated diallyl sulfides, exhibits strong antimicrobial properties, while the essential oil of leek, characterized by saturated dipropyl sulfides, is inactive. nih.gov This difference is attributed to the presence of the C=C double bond in the allyl group. nih.govoup.com The combination of unsaturation and a longer polysulfide chain, as seen in DATS, often results in the highest biological efficacy among these related compounds. nih.gov

| Compound | Sulfur Atoms | Side Chain | Relative Bioactivity | Source |

|---|---|---|---|---|

| Diallyl Trisulfide (DATS) | 3 | Allyl (Unsaturated) | Very High | nih.govmdpi.com |

| Diallyl Disulfide (DADS) | 2 | Allyl (Unsaturated) | High | nih.govmdpi.com |

| Diallyl Sulfide (DAS) | 1 | Allyl (Unsaturated) | Low / Weak | nih.govresearchgate.net |

| Dipropyl Disulfide (DPDS) | 2 | Propyl (Saturated) | Very Low / Inactive | nih.govnih.gov |

Impact of Alkyl Substituent Variations (e.g., Methyl vs. Ethyl vs. Propyl) on Efficacy and Specificity

The nature of the alkyl groups attached to the disulfide core significantly modulates the biological efficacy and target specificity of the compound. Variations from methyl to ethyl to propyl can lead to distinct differences in pharmacological profiles. Organosulfur compounds found in nature, particularly in Allium species, feature a variety of these substituents. nih.gov

For example, onion oil contains a complex mixture of polysulfides with different combinations of methyl and propyl substituents, such as methyl propyl disulfide and methyl propyl trisulfide. mdpi.com Studies on asymmetrical disulfides have shown that even small changes in the alkyl chain length can alter bioactivity. In one study investigating antibacterial properties against E. coli, methyl and ethyl disulfides demonstrated the strongest activity, which decreased as the alkyl chain was elongated to propyl or butyl. pdx.edu This suggests that for certain targets, smaller, less bulky alkyl groups may be favored for optimal interaction.

The combination of different alkyl and alkenyl groups within the same molecule, creating asymmetrical disulfides like allyl methyl disulfide, further diversifies the range of biological activities. researchgate.nethu.edu.jo Both methyl allyl disulfide and diallyl trisulfide, major components of garlic essential oil, exhibit potent insecticidal activities, though diallyl trisulfide is generally the more toxic of the two. researchgate.net The presence of propyl disulfide has also been linked to antibacterial efficacy. researchgate.net This diversity in alkyl and alkenyl substituents allows for a fine-tuning of the molecule's properties, influencing its potency and spectrum of action.

| Compound | Substituent 1 | Substituent 2 | Noted Bioactivity / Source | Source |

|---|---|---|---|---|

| Diallyl Disulfide | Allyl | Allyl | Potent anticancer and antimicrobial agent (Garlic). | nih.govfrontiersin.org |

| Dipropyl Disulfide | Propyl | Propyl | Major component of leek oil; weak bioactivity. | nih.govmdpi.com |

| Methyl Propyl Disulfide | Methyl | Propyl | Component of onion oil. | mdpi.com |

| Allyl Methyl Disulfide | Allyl | Methyl | Component of garlic oil; insecticidal activity. | researchgate.netmdpi.com |

| p-Nitrophenyl Methyl Disulfide | p-Nitrophenyl | Methyl | More active against E. coli than propyl analogue. | pdx.edu |

| p-Nitrophenyl Propyl Disulfide | p-Nitrophenyl | Propyl | Less active against E. coli than methyl analogue. | pdx.edu |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Identification (e.g., GC-MS, LC-MS/MS)

Chromatographic methods are essential for isolating ethyl allyl disulfide from other volatile and semi-volatile compounds, particularly in complex samples like food extracts or biological fluids. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most powerful and commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile organosulfur compounds like this compound. shimadzu.com In this method, the sample is vaporized and passed through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase. As the separated compounds elute from the column, they enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing both identification and quantification.

The identification of compounds is typically achieved by comparing their mass spectra with established spectral libraries, such as those from the National Institute of Standards and Technology (NIST). nih.gov For the analysis of sulfur compounds, specific GC columns like the HP-5MS are frequently used. nih.gov The selection of appropriate GC parameters, such as initial oven temperature, temperature ramp rate, and carrier gas flow rate, is critical for achieving good separation of complex mixtures. researchgate.net

Table 1: Example GC-MS Parameters for Analysis of Related Sulfur Compounds

| Parameter | Setting | Source |

|---|---|---|

| Instrument | Agilent 7890A GC and 5975C MS | nih.gov |

| Column | HP-5MS (30 m × 0.25 mm × 0.25 μm) | nih.gov |

| Injector Temp. | 220°C | nih.gov |

| Detector Temp. | 290°C | nih.gov |

| Oven Program | 40°C (5 min), then to 200°C at 5°C/min | nih.gov |

| Carrier Gas | Helium (1 mL/min) | nih.gov |

| Injection Mode | Splitless | nih.gov |

A combination of GC with a sulfur chemiluminescence detector (SCD) can also be utilized for the selective and highly sensitive detection of sulfur-containing compounds, which can help in identifying sulfur compounds that might be overlooked by GC-MS alone due to co-elution with other components. shimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile or thermally unstable sulfur compounds, or for direct analysis from complex liquid matrices, liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the methods of choice. resolvemass.ca LC separates compounds in the liquid phase, making it suitable for a wider range of molecules. Coupling LC with tandem mass spectrometry (LC-MS/MS) provides exceptional specificity and sensitivity. nih.gov This technique uses multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the target analyte, significantly reducing background noise and improving detection limits. researchgate.netlcms.cz

LC-MS/MS methods have been developed for the simultaneous quantification of various organosulfur compounds in garlic products, achieving low limits of detection (LOD) and quantification (LOQ). researchgate.net For instance, a validated method for four representative organosulfur compounds reported LODs ranging from 0.003 to 0.058 ng/mL. researchgate.net The choice of column, such as a C18 column, and mobile phase composition is crucial for achieving proper separation. tandfonline.comnih.gov

Spectroscopic Approaches for Structural Confirmation

While chromatography coupled with mass spectrometry can provide tentative identification and quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are indispensable for the unambiguous confirmation of the molecular structure of this compound. unl.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: A proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the ethyl and allyl groups. The ethyl group would produce a characteristic triplet for the methyl (-CH₃) protons and a quartet for the methylene (B1212753) (-CH₂-) protons due to spin-spin coupling. The allyl group would exhibit more complex signals for its vinylic protons (-CH=CH₂) and a doublet for the methylene protons adjacent to the sulfur atom (-S-CH₂-CH=).

¹³C NMR: A carbon-13 NMR spectrum would show distinct peaks for each unique carbon atom in the molecule, with chemical shifts indicative of their chemical environment (e.g., attachment to sulfur, sp² vs. sp³ hybridization).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

C-H stretching and bending vibrations for the alkyl and vinyl groups.

C=C stretching vibration for the allyl group's double bond.

C-S stretching vibrations. Ethers, which have a C-O single bond, show strong absorptions in the 1050-1150 cm⁻¹ range, and similar C-S stretches can be expected for disulfides. pressbooks.pub

Ab initio molecular computations and analysis of vibrational spectra have been used to study the conformational properties of related allyl disulfides, providing a deeper understanding of their structure. researchgate.net

Bioanalytical Techniques for Detection in Complex Biological Matrices

Detecting and quantifying this compound and its metabolites in complex biological matrices such as blood, plasma, urine, or tissue presents significant challenges due to the low concentrations of the analyte and the presence of interfering endogenous components. nih.gov Bioanalytical method development is a specialized process that ensures accurate, reliable, and reproducible results for applications like pharmacokinetic studies. resolvemass.ca

Sample Preparation

Effective sample preparation is the most critical step in bioanalytical chemistry to remove matrix components that can interfere with the analysis, a phenomenon known as the "matrix effect." nih.gov Common techniques include:

Protein Precipitation: Often used for plasma or serum samples to remove proteins.

Liquid-Liquid Extraction (LLE): Separates the analyte of interest into an organic solvent.

Solid-Phase Extraction (SPE): Uses a solid sorbent to selectively adsorb the analyte or interferences, allowing for their separation.

Solid-Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample (or its headspace) to extract volatile and semi-volatile compounds, which are then thermally desorbed into the GC inlet. shimadzu.com

Detection and Quantification

LC-MS/MS is the predominant technique for quantitative bioanalysis due to its high sensitivity and selectivity. nih.gov The development of a robust bioanalytical method requires rigorous validation according to regulatory guidelines. This includes assessing:

Specificity: Ensuring the method can unequivocally measure the analyte in the presence of other components.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte in samples. lcms.cz

Accuracy and Precision: Determining the closeness of the measured value to the true value and the reproducibility of the measurements. skemman.is

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified. nih.gov

Matrix Effect Evaluation: Assessing the ion suppression or enhancement caused by co-eluting matrix components. nih.gov

Studies on related allyl compounds, such as allyl isothiocyanate, show that they are often metabolized by conjugation with glutathione (B108866) (GSH) or N-acetylcysteine (NAC) before being detected in plasma or urine. plos.org Therefore, bioanalytical methods for this compound should also consider the potential formation of such metabolites for a comprehensive pharmacokinetic assessment.

Table 2: Bioanalytical Methodologies for Related Compounds in Biological Matrices

| Analyte/Matrix | Technique | Key Findings | Source |

|---|---|---|---|

| Allyl Isothiocyanate Metabolites / Plasma, Urine | HPLC | Metabolites conjugate with GSH and NAC; rapidly formed and circulated. | plos.org |

| Diallyl Trisulfide / Blood | LC-MS | Used to quantify S-allylmercaptocysteine, a reaction product with sulfhydryl groups. | acs.org |

| Ethyl Glucuronide / Urine | LC-MS/MS | "Dilute and shoot" method showed excellent linearity and reproducibility. | lcms.cz |

Translational Research and Future Directions for Ethyl Allyl Disulfide

Potential Role in Novel Therapeutic Agent Development

The development of novel therapeutic agents from natural compounds like ethyl allyl disulfide would begin with identifying its biological activities. Research into related organosulfur compounds has revealed a variety of promising effects, including antioxidant, anti-inflammatory, and anticancer properties. frontiersin.orgrsc.org For this compound, the initial steps would involve in vitro screening to determine its efficacy against various cell lines, such as cancer cells or pathogens.

Should initial screenings show promise, subsequent research would focus on elucidating its mechanism of action. For instance, studies on the related compound diallyl disulfide have explored its ability to induce apoptosis in cancer cells and modulate inflammatory pathways. oup.comchemfaces.com Similar mechanistic studies would be essential to understand how this compound exerts its effects and to identify potential protein targets. The structural differences between this compound and more extensively studied compounds like DADS could lead to unique therapeutic profiles, making it a candidate for development into a novel drug.

Investigation of Synergistic Effects in Combination Therapies

A crucial area of modern therapeutic research is the use of combination therapies to enhance efficacy and overcome drug resistance. Once the standalone effects of this compound are characterized, its potential to work synergistically with existing drugs would be a logical next step.

For example, research has been conducted on the ability of diallyl disulfide (DADS) to reduce the cytotoxicity induced by other chemical compounds, such as ethyl carbamate. acs.orgresearchgate.net This suggests that organosulfur compounds may have protective effects that could be beneficial in a combination therapy setting, potentially allowing for lower doses of a more toxic agent. Investigations into this compound would follow a similar path, testing its effects in combination with standard-of-care treatments like chemotherapy or antimicrobial agents to determine if it can enhance their therapeutic window. Studies have shown that other garlic-derived compounds can have synergistic effects with antifungal agents. researchgate.net

A hypothetical research design to investigate these effects is outlined below.

| Research Phase | Objective | Experimental Model |

| Phase 1: In Vitro Screening | To determine if this compound enhances the cytotoxic effect of a known anticancer drug. | Cancer cell lines (e.g., breast, colon). |

| Phase 2: Mechanism of Synergy | To understand how the combination works (e.g., by enhancing apoptosis, inhibiting drug efflux pumps). | Molecular biology assays on treated cells. |

| Phase 3: In Vivo Validation | To confirm the synergistic effect in a living organism. | Animal models of the specific cancer. |

Development of Advanced Delivery Systems and Formulations

Many organosulfur compounds are oily, volatile, and have low water solubility, which presents significant challenges for their clinical application and bioavailability. dovepress.com Advanced delivery systems are often required to overcome these limitations.

Research into related compounds like DADS and DATS has explored various formulations, including encapsulation in nanoparticles, liposomes, and mesoporous silica. researchgate.netnanomedicine-rj.comnanomedicine-rj.com These delivery systems can protect the compound from degradation, improve its solubility, and enable targeted delivery to specific tissues, such as tumors. nih.govresearchgate.net For this compound, development would likely focus on similar nanoformulation strategies to improve its pharmacokinetic profile and therapeutic efficacy. The disulfide bond itself can be exploited for targeted delivery, as it can be cleaved in the reductive environment found inside tumor cells. nih.gov

Preclinical and Clinical Research Pathways and Associated Challenges

The pathway from a promising compound to a clinically approved drug is long and fraught with challenges. For this compound, this journey would begin with comprehensive preclinical studies.

Preclinical Research: This stage involves extensive in vitro (cell-based) and in vivo (animal) testing to establish a preliminary efficacy and safety profile. Animal models would be used to assess the compound's activity against specific diseases and to understand its metabolism, distribution, and potential toxicity. nih.gov A significant challenge in this phase is ensuring that the effects observed in animal models are translatable to humans.